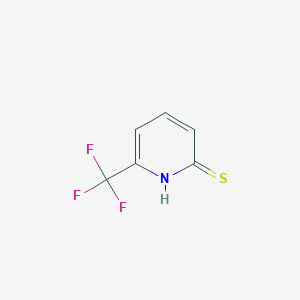

6-(Trifluoromethyl)pyridine-2-thiol

描述

Structure

3D Structure

属性

IUPAC Name |

6-(trifluoromethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NS/c7-6(8,9)4-2-1-3-5(11)10-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBIZDLLHPQBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650489 | |

| Record name | 6-(Trifluoromethyl)pyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121307-80-0 | |

| Record name | 6-(Trifluoromethyl)-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121307-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)pyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Sulphanyl-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)pyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(Trifluoromethyl)pyridine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical structure, key physical and chemical characteristics, and explores its potential biological relevance. Experimental protocols for the determination of its properties are also outlined.

Core Physicochemical Properties

This compound, with the chemical formula C₆H₄F₃NS, is a pyridine derivative featuring a trifluoromethyl group at the 6-position and a thiol group at the 2-position.[1] Its molecular weight is approximately 179.16 g/mol .[1] Due to the presence of the trifluoromethyl group, this compound exhibits unique electronic properties and increased lipophilicity, which can significantly influence its biological activity and metabolic stability.

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its thione form, 6-(trifluoromethyl)pyridin-2(1H)-thione. This equilibrium is influenced by factors such as the solvent, temperature, and concentration. Generally, in solution, the thione form is favored. This tautomerism is a crucial consideration for its interaction with biological targets and for the interpretation of analytical data.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄F₃NS | [1] |

| Molecular Weight | 179.16 g/mol | [1] |

| CAS Number | 121307-80-0 | [1] |

| Melting Point | Data not available for this specific isomer. The related isomer, 3-(Trifluoromethyl)pyridine-2-thiol, has a melting point of 178-183 °C. | |

| Boiling Point | Data not available. | |

| pKa | Data not available. | |

| LogP (calculated) | 2.3891 | [1] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

Tautomerism: A Key Physicochemical Feature

The equilibrium between the thiol and thione tautomers is a defining characteristic of 2-mercaptopyridine derivatives.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic methods such as UV-Vis and NMR are instrumental in studying this tautomeric equilibrium. The thione tautomer typically exhibits a characteristic absorption maximum at a longer wavelength (around 300-400 nm) due to the n-π* transition of the C=S group, while the thiol form absorbs at shorter wavelengths (below 300 nm) corresponding to π-π* transitions.

Synthesis and Spectroscopic Characterization

Caption: General synthetic workflow for this compound.

The characterization of the synthesized compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, and the chemical shifts would be indicative of the dominant tautomeric form in the solvent used.

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The presence of a C=S stretching vibration would provide evidence for the thione tautomer.

Potential Biological Significance and Signaling Pathways

Trifluoromethylpyridine derivatives are prevalent in agrochemicals and pharmaceuticals due to the beneficial effects of the trifluoromethyl group on bioactivity. These compounds have been investigated for a range of biological activities, including as kinase inhibitors and antimicrobial agents.

While specific signaling pathways directly modulated by this compound have not been elucidated, its structural motifs suggest potential interactions with various biological targets. For instance, many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The pyridine ring of this compound could serve a similar function.

Caption: Postulated mechanism of kinase inhibition.

Furthermore, pyridine-containing compounds have shown promise as antimicrobial agents. The mechanism of action could involve the disruption of essential cellular processes in microorganisms.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus.

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes.

-

Procedure:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

-

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined by monitoring the change in UV-Vis absorbance as a function of pH.

-

Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes.

-

Procedure:

-

A series of buffer solutions with known pH values are prepared.

-

A stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) is prepared.

-

Aliquots of the stock solution are added to each buffer solution to a constant final concentration.

-

The UV-Vis spectrum of each solution is recorded.

-

The absorbance at a wavelength where the ionized and unionized forms have different absorbances is plotted against pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.

-

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical approach for determining aqueous solubility.

-

Apparatus: Shaker or agitator, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of water or a relevant aqueous buffer in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of the compound in the clear aqueous phase is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[2][3]

-

This in-depth guide provides a foundational understanding of the physicochemical properties of this compound. Further experimental investigation is required to fully characterize this compound and explore its potential applications in drug discovery and development.

References

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-2-thiol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on 6-(Trifluoromethyl)pyridine-2-thiol, a key building block in medicinal chemistry and agrochemical synthesis. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold confers unique properties that are highly sought after in the development of novel therapeutic agents and active ingredients.

Chemical Identity and Structure

This compound is a fluorinated heterocyclic compound. Its structure is characterized by a pyridine ring substituted with a trifluoromethyl group at the 6-position and a thiol group at the 2-position.

-

CAS Number: 121307-80-0

-

Molecular Formula: C₆H₄F₃NS

-

Molecular Weight: 179.16 g/mol

-

SMILES: C1=CC(=NC(=C1)S)C(F)(F)F

-

InChI Key: Information not available in search results.

Physicochemical and Computational Data

The properties of this molecule make it a valuable intermediate in organic synthesis. The trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability when incorporated into larger molecules. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Weight | 179.16 | |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | |

| LogP (calculated) | 2.3891 | |

| Hydrogen Bond Acceptors | 2 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 0 |

Synthesis and Application

3.1. Synthesis Strategies

The synthesis of trifluoromethylpyridine (TFMP) derivatives is a critical process for accessing a wide range of agrochemical and pharmaceutical compounds. Common synthetic strategies for TFMP derivatives include:

-

Chlorine/Fluorine Exchange: This method often starts with a trichloromethylpyridine, which undergoes a halogen exchange reaction to introduce the fluorine atoms.

-

Cyclocondensation Reactions: Building the pyridine ring from a smaller, trifluoromethyl-containing building block is another powerful approach.

-

Direct Trifluoromethylation: This involves the direct introduction of a CF₃ group onto a pre-formed pyridine ring using specialized reagents.

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general workflow can be inferred from the synthesis of related compounds. For instance, a common precursor for such molecules is a halogenated trifluoromethylpyridine, such as 2-chloro-6-(trifluoromethyl)pyridine. This intermediate can then react with a sulfur nucleophile to introduce the thiol group.

3.2. Role in Drug Discovery and Agrochemicals

The trifluoromethyl group is a cornerstone in modern medicinal chemistry. Its incorporation into a molecule can confer several advantageous properties:

-

Enhanced Lipophilicity: The CF₃ group increases the molecule's affinity for lipids, which can improve its ability to cross cell membranes and enhance oral bioavailability.

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F₃ group can block metabolic pathways, increasing the drug's half-life.

-

Increased Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets like enzymes or receptors.

Derivatives of trifluoromethylpyridine are key components in numerous commercialized agrochemicals, including fungicides (e.g., Fluazinam) and herbicides, as well as in pharmaceuticals targeting a range of diseases. Their versatility makes them valuable intermediates for creating libraries of complex molecules for screening and development.

Experimental Protocol: General Synthesis of a Pyridine-2-sulfonyl Chloride

A specific experimental protocol for this compound was not available. However, the following protocol for a related compound, 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride, demonstrates a typical subsequent reaction from the corresponding thiol, illustrating its utility as a reactive intermediate.

Objective: To synthesize 5-trifluoromethylpyridine-2-sulfonyl chloride from 5-(Trifluoromethyl)pyridine-2-thiol.

Materials:

-

5-(Trifluoromethyl)pyridine-2-thiol

-

Chlorine gas (Cl₂)

-

Hydrochloric acid (HCl) solution

-

Reaction vessel equipped with gas inlet and stirrer

-

Standard laboratory glassware for extraction and purification

Methodology:

-

Reaction Setup: Dissolve 5-(Trifluoromethyl)pyridine-2-thiol in a suitable HCl solution within the reaction vessel.

-

Chlorination: Bubble chlorine gas through the stirred solution. The reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).

-

Work-up: Once the reaction is complete, the reaction mixture is typically quenched and extracted with an organic solvent.

-

Purification: The crude product is purified, often through column chromatography or recrystallization, to yield the final 5-trifluoromethylpyridine-2-sulfonyl chloride.

Disclaimer: This is a generalized protocol based on a cited application and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Visualization of Synthetic Logic

The following diagram illustrates a generalized synthetic pathway for producing functionalized trifluoromethylpyridine derivatives, highlighting the role of key intermediates.

Caption: Generalized workflow for the synthesis of trifluoromethylpyridine derivatives.

The Trifluoromethyl Group's Strong Influence on the Pyridine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring profoundly alters its electronic properties, significantly impacting its reactivity, basicity, and spectroscopic characteristics. This guide provides a comprehensive technical overview of these electronic effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of underlying principles. The strong electron-withdrawing nature of the CF₃ group, a consequence of the high electronegativity of fluorine atoms, is central to these modifications and is a critical consideration in the design of novel pharmaceuticals and agrochemicals.

Core Electronic Effects: A Quantitative Perspective

The electronic influence of the trifluoromethyl group is quantitatively described by several key parameters, including Hammett constants, pKa values, and NMR chemical shifts. These data provide a framework for understanding and predicting the behavior of trifluoromethylated pyridines in chemical reactions and biological systems.

Hammett Substituent Constants

| Substituent | Position | Hammett Constant (σ) |

| CF₃ | meta (σ_m) | 0.43 |

| CF₃ | para (σ_p) | 0.54 |

Note: These values are for the trifluoromethyl group on a benzene ring and serve as an approximation for the pyridine ring.

Acidity (pKa) of Trifluoromethyl-Substituted Pyridinium Ions

The electron-withdrawing trifluoromethyl group significantly decreases the basicity of the pyridine nitrogen. This is quantified by the lower pKa values of the corresponding pyridinium ions. The CF₃ group stabilizes the positive charge on the protonated nitrogen, making the conjugate acid more acidic (and the parent pyridine less basic).

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| 2-(Trifluoromethyl)pyridine | -2.86 (Predicted) |

| 3-(Trifluoromethyl)pyridine | 2.83 (Predicted) |

| 4-(Trifluoromethyl)pyridine | 1.7 (Predicted) |

Note: The pKa values for the trifluoromethyl-substituted pyridines are predicted values and may vary from experimentally determined values.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment of individual atoms within a molecule. The electron-withdrawing nature of the CF₃ group leads to characteristic downfield shifts in ¹H and ¹³C NMR spectra for protons and carbons near the substituent. ¹⁹F NMR provides a direct probe of the electronic environment of the trifluoromethyl group itself.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ [1][2]

| Position | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |

| H-2 | - | 8.91 (s) | 8.80 (d) |

| H-3 | 7.70 (d) | - | 7.50 (d) |

| H-4 | 7.89 (t) | 7.94 (d) | - |

| H-5 | 7.54 (m) | 7.50 (m) | 7.50 (d) |

| H-6 | 8.75 (d) | 8.82 (d) | 8.80 (d) |

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [1]

| Position | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |

| C-2 | 146.7 (q, J = 35.7 Hz) | 149.1 (q, J = 1.6 Hz) | 150.9 |

| C-3 | 124.0 (q, J = 1.2 Hz) | 125.5 (q, J = 33.4 Hz) | 120.6 (q, J = 3.9 Hz) |

| C-4 | 137.7 | 136.6 (q, J = 5.0 Hz) | 141.0 (q, J = 34.8 Hz) |

| C-5 | 121.7 (q, J = 2.7 Hz) | 122.0 | 120.6 (q, J = 3.9 Hz) |

| C-6 | 151.4 | 152.3 (q, J = 1.2 Hz) | 150.9 |

| CF₃ | 121.3 (q, J = 275.1 Hz) | 122.1 (q, J = 273.8 Hz) | 122.0 (q, J = 274.7 Hz) |

¹⁹F NMR Chemical Shifts (δ, ppm) in CDCl₃ [1][3]

| Compound | Chemical Shift |

| 2-(Trifluoromethyl)pyridine | -68.1 |

| 3-(Trifluoromethyl)pyridine | -62.7 |

| 4-(Trifluoromethyl)pyridine | -64.8 |

Experimental Protocols

Accurate determination of the electronic parameters of trifluoromethylated pyridines is crucial for their application in drug design and development. The following sections provide detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This protocol outlines the steps for determining the acid dissociation constant (pKa) of a trifluoromethyl-substituted pyridine using potentiometric titration.[4][5][6][7]

Materials:

-

Trifluoromethyl-substituted pyridine sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl)

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Calibrate the pH meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Prepare the sample solution:

-

Accurately weigh approximately 1 mmol of the trifluoromethyl-substituted pyridine.

-

Dissolve the sample in 50 mL of deionized water in a 100 mL beaker.

-

Add 0.37 g of KCl to maintain a constant ionic strength of 0.1 M.

-

Place a magnetic stir bar in the beaker.

-

-

Titration with HCl:

-

Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the burette with the standardized 0.1 M HCl solution.

-

Record the initial pH of the solution.

-

Add the HCl solution in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

-

Continue the titration until the pH drops significantly and then stabilizes at a low value.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found by calculating the first derivative (ΔpH/ΔV) and finding the maximum value.

-

The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point).

-

Determination of Hammett Constants using ¹⁹F NMR Spectroscopy

This method utilizes the sensitivity of the ¹⁹F NMR chemical shift to substituent effects to determine Hammett constants. The chemical shift of a ¹⁹F-labeled probe molecule is measured in the presence of a series of substituted pyridines.

Materials:

-

A series of meta- or para-substituted pyridines (including the unsubstituted pyridine).

-

A fluorine-containing probe molecule (e.g., 4-fluorophenol).

-

NMR solvent (e.g., DMSO-d₆).

-

NMR spectrometer with ¹⁹F capabilities.

-

NMR tubes.

Procedure:

-

Prepare NMR samples:

-

For each substituted pyridine, prepare an NMR sample containing a fixed concentration of the fluorine-containing probe molecule and the substituted pyridine in the chosen NMR solvent.

-

Prepare a reference sample containing only the probe molecule in the same solvent.

-

-

Acquire ¹⁹F NMR Spectra:

-

Acquire a ¹⁹F NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

-

-

Data Analysis:

-

Determine the chemical shift (δ) of the probe molecule in each spectrum.

-

Calculate the change in chemical shift (Δδ) for each substituted pyridine relative to the reference sample (Δδ = δ_substituted - δ_reference).

-

Plot Δδ (y-axis) against the known Hammett σ values (x-axis) for the substituents on the pyridines.

-

Perform a linear regression analysis to obtain the slope (ρ) and the intercept.

-

The Hammett constant for the trifluoromethyl group on the pyridine ring can then be determined by measuring the Δδ for the trifluoromethyl-substituted pyridine and using the equation of the line.

-

Logical Relationships and Mechanistic Insights

The electronic effects of the trifluoromethyl group can be understood through a combination of inductive and resonance effects. The strong inductive effect (-I) of the CF₃ group, arising from the high electronegativity of the fluorine atoms, withdraws electron density from the pyridine ring through the sigma bond framework. This effect is most pronounced at the position of substitution and decreases with distance.

While the CF₃ group is generally considered to have a weak resonance effect, it can participate in negative hyperconjugation, further withdrawing electron density from the ring. The interplay of these effects dictates the overall electronic character of the trifluoromethylated pyridine.

Conclusion

The trifluoromethyl group is a powerful modulator of the electronic properties of the pyridine ring. Its strong electron-withdrawing nature, quantified by Hammett constants and reflected in decreased basicity and characteristic NMR shifts, makes it a valuable substituent in the design of molecules with tailored reactivity and biological activity. The experimental protocols provided in this guide offer a practical framework for the quantitative assessment of these effects, enabling researchers to make informed decisions in the development of novel trifluoromethylpyridine-containing compounds.

References

- 1. rsc.org [rsc.org]

- 2. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 6-(Trifluoromethyl)pyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction and Qualitative Assessment

6-(Trifluoromethyl)pyridine-2-thiol is a heterocyclic organic compound featuring a pyridine ring substituted with a trifluoromethyl group and a thiol group. Understanding its solubility is crucial for its application in medicinal chemistry and materials science.

-

Molecular Structure: C₆H₄F₃NS

-

Molecular Weight: 179.16 g/mol

Qualitative Solubility Prediction:

The principle of "like dissolves like" provides a basis for predicting the solubility of this compound.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): The pyridine nitrogen and the thiol group can act as hydrogen bond acceptors and donors, respectively. This suggests potential solubility in polar protic solvents. However, the presence of the highly hydrophobic trifluoromethyl group and the aromatic ring will likely limit its aqueous solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The aromatic pyridine ring and the trifluoromethyl group contribute to non-polar character, suggesting some solubility in non-polar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are generally good at dissolving a wide range of organic compounds. It is anticipated that this compound will exhibit good solubility in these solvents.

-

Aqueous Acidic and Basic Solutions: The pyridine nitrogen provides a basic site that can be protonated in acidic solutions, forming a more soluble salt. The thiol group is weakly acidic and can be deprotonated in basic solutions, also forming a more soluble thiolate salt.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in various solvents is not extensively reported in the literature. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |

| Water | 25 | ||||

| Ethanol | 25 | ||||

| Methanol | 25 | ||||

| Acetone | 25 | ||||

| Acetonitrile | 25 | ||||

| Dichloromethane | 25 | ||||

| Toluene | 25 | ||||

| Hexane | 25 | ||||

| Dimethyl Sulfoxide (DMSO) | 25 | ||||

| N,N-Dimethylformamide (DMF) | 25 | ||||

| 5% Aqueous HCl | 25 | ||||

| 5% Aqueous NaOH | 25 |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following detailed experimental protocols are recommended. The shake-flask method is considered the gold standard for determining thermodynamic solubility.

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., 5-10 mL). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For more effective separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is advisable to filter the supernatant through a syringe filter. Immediately perform a precise serial dilution of the collected saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a calibrated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A pre-established standard curve of the compound in the same solvent is required for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

This method is suitable if the compound has a significant UV absorbance and the solvent is UV-transparent at the wavelength of maximum absorbance (λmax).

-

Determine λmax: Prepare a dilute solution of the compound and scan its UV spectrum to find the wavelength of maximum absorbance.

-

Prepare Standard Curve: Create a series of standard solutions of known concentrations from a stock solution.[2] Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a standard curve and determine the linear regression equation.

-

Analyze Sample: Measure the absorbance of the diluted sample from the shake-flask experiment at the λmax and use the standard curve's equation to calculate its concentration.

Visualizations

The following diagram illustrates the logical steps for determining the solubility of an organic compound.

Caption: Workflow for Quantitative Solubility Determination.

This diagram outlines the decision-making process for classifying a compound's solubility based on its behavior in different types of solvents.

Caption: Decision tree for qualitative solubility analysis.

References

Theoretical Stability of 6-(Trifluoromethyl)pyridine-2-thiol: A Computational Chemistry Whitepaper

For Immediate Release

This technical guide provides an in-depth analysis of the theoretical stability of 6-(Trifluoromethyl)pyridine-2-thiol, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The stability of this molecule is primarily governed by a dynamic tautomeric equilibrium between its thiol and thione forms. Understanding this equilibrium is critical for predicting the compound's reactivity, molecular interactions, and behavior in different chemical environments.

This paper synthesizes data from high-level computational studies on the parent molecule, pyridine-2-thiol, and integrates established principles regarding the electronic effects of the trifluoromethyl substituent to forecast the stability of the titular compound.

Core Concept: Thione-Thiol Tautomerism

This compound exists as a mixture of two rapidly interconverting tautomers: the aromatic thiol form and the non-aromatic, but highly polar, thione form. The position of this equilibrium is the principal determinant of the molecule's overall stability and is highly sensitive to the surrounding environment.

Figure 1: Tautomeric equilibrium of the target molecule.

Computational Analysis of the Parent Pyridine-2-thiol

High-level ab initio and Density Functional Theory (DFT) calculations have provided precise energetic data for the unsubstituted pyridine-2-thiol/thione system. These findings serve as a crucial baseline for understanding the impact of the trifluoromethyl group.

In the gas phase, the aromatic thiol tautomer is favored.[1][2] Computational studies, specifically using the CCSD(T)/cc-pVTZ//B3LYP/6-311+G(3df,2p)+ZPE level of theory, indicate the thiol form is more stable by approximately 2.61 kcal/mol.[1][2]

However, in solution, this preference is dramatically inverted. The thione tautomer possesses a significantly larger dipole moment, making it better stabilized by polar solvents.[1][2] Consequently, in solvents like cyclohexane or toluene, the thione form becomes more stable by about 1.96 to 2.6 kcal/mol.[1][2] This solvent-induced switch is a critical aspect of the molecule's chemistry.

The intramolecular proton transfer required for tautomerization faces a high energy barrier, estimated to be between 25 and 30 kcal/mol, suggesting that the process is more likely to occur through an intermolecular mechanism, possibly involving a hydrogen-bonded dimer intermediate.[1][2]

Quantitative Energetic Data for Pyridine-2-thiol

The following table summarizes the key quantitative data from computational studies on the parent pyridine-2-thiol molecule.

| Parameter | Gas Phase Value (kcal/mol) | Solution Value (kcal/mol) | Method / Level of Theory |

| Relative Energy (Thiol vs. Thione) | -2.61 (Thiol favored)[1][2] | +1.96 (Thione favored)[1] | CCSD(T)/cc-pVTZ // B3LYP/6-311+G(3df,2p) |

| Intramolecular Transition State Barrier | ~25 - 30[1][2] | Not specified | CBS-Q / CCSD/cc-pVTZ |

| Relative Energy (Thiol Dimer vs. Thione Dimer) | +10.23 (Thione Dimer favored)[1] | Not specified | B3LYP/6-311+G(3df,2p) |

Influence of the 6-(Trifluoromethyl) Group

The introduction of a trifluoromethyl (-CF₃) group at the 6-position is predicted to significantly modulate the tautomeric equilibrium due to its powerful electronic effects.

Figure 2: Predicted influence of the 6-CF3 group.

The -CF₃ group is a potent electron-withdrawing group, primarily acting through a negative inductive effect (-I). This effect has two major consequences for the tautomeric equilibrium:

-

Decreased Basicity of the Pyridine Nitrogen: By withdrawing electron density from the pyridine ring, the -CF₃ group significantly reduces the basicity of the ring nitrogen. This makes the protonation of the nitrogen atom, which is characteristic of the thione tautomer, less favorable.

-

Increased Acidity of the Thiol Proton: The electron-withdrawing effect will also be transmitted to the sulfur atom, increasing the acidity of the S-H proton in the thiol tautomer.

Collectively, these effects are expected to shift the tautomeric equilibrium of this compound, making the thiol form more stable relative to the thione form, when compared to the unsubstituted parent compound in the same medium.

Predicted Stability Trends

This table outlines the predicted changes in stability for the 6-trifluoromethyl derivative compared to the established data for pyridine-2-thiol.

| Property | Pyridine-2-thiol (Baseline) | This compound (Prediction) | Justification |

| Gas Phase Stability | Thiol favored by ~2.6 kcal/mol | Thiol favored by > 2.6 kcal/mol | The electron-withdrawing -CF₃ group destabilizes the thione form, increasing the energy gap. |

| Solution Stability | Thione favored by ~2.0 kcal/mol | Thione favored by < 2.0 kcal/mol or potentially Thiol favored | The electronic destabilization of the thione may be significant enough to counteract some or all of the stabilization from polar solvents. |

| Dipole Moment (Thione Form) | High | Likely Lower | The -CF₃ group's dipole moment opposes the C=S and N-H bond dipoles, potentially reducing the overall molecular dipole. |

Experimental Protocols: Theoretical Calculation Methodology

To definitively determine the energetic landscape of this compound, a rigorous computational protocol is required. The following methodology is based on established best practices for this class of compounds.

Figure 3: Recommended computational workflow.

Protocol for Tautomer Stability Calculation:

-

Initial Structure Generation:

-

Build the 3D structures for both the thiol and thione tautomers of this compound.

-

-

Geometry Optimization:

-

Perform full geometry optimizations for both tautomers without constraints.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311+G(d,p) or a larger basis set like cc-pVTZ for higher accuracy.

-

-

Frequency Analysis:

-

For each optimized structure, perform a vibrational frequency calculation at the same level of theory.

-

Purpose: To confirm that each structure is a true energy minimum (i.e., has zero imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Transition State (TS) Search:

-

To determine the intramolecular tautomerization barrier, locate the transition state structure connecting the thiol and thione forms.

-

Method: Use a TS optimization algorithm (e.g., QST2/QST3 or Berny optimization with eigenvector following).

-

Perform a frequency calculation on the optimized TS geometry to verify it is a first-order saddle point (i.e., has exactly one imaginary frequency).

-

-

Single-Point Energy Refinement (Optional but Recommended):

-

For higher accuracy, perform single-point energy calculations on the B3LYP-optimized geometries using a more robust method.

-

Method: Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).

-

Basis Set: A large, correlation-consistent basis set such as cc-pVTZ or aug-cc-pVTZ.

-

-

Solvation Effects:

-

To model stability in solution, repeat the energy calculations (either at the DFT or CCSD(T) level) using an implicit solvent model.

-

Method: Polarizable Continuum Model (PCM), such as the Integral Equation Formalism (IPCM), or the Solvation Model based on Density (SMD).

-

Solvents: Select solvents of varying polarity (e.g., cyclohexane, toluene, water) to assess the environmental impact on the equilibrium.

-

-

Data Analysis:

-

Calculate the relative energies (ΔE) and relative Gibbs free energies (ΔG) between the tautomers by subtracting their ZPVE-corrected total energies.

-

The activation energy (energy barrier) is the difference in energy between the transition state and the reactant tautomer.

-

Conclusion

The stability of this compound is dictated by a sensitive thione-thiol equilibrium. While definitive quantitative data for this specific molecule requires dedicated computational studies following the protocol outlined, a robust theoretical framework allows for strong predictions. Based on the established behavior of the parent pyridine-2-thiol system and the powerful electron-withdrawing nature of the -CF₃ group, it is predicted that the thiol tautomer of this compound will be significantly more stable than its counterpart in the unsubstituted molecule across all environments. This shift could have profound implications for its use in drug design and materials science, altering its hydrogen bonding capabilities, aromatic interactions, and overall reactivity profile.

References

The Genesis of a Privileged Scaffold: A Technical History of Trifluoromethylpyridines

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Historical Synthesis of Trifluoromethylpyridines

Introduction

The introduction of the trifluoromethyl group into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry, imparting unique physicochemical properties that can profoundly influence a compound's biological activity. When this powerful functional group is appended to a pyridine ring, it gives rise to the trifluoromethylpyridine (TFMP) scaffold, a privileged structure found in numerous pharmaceuticals and agrochemicals. This technical guide delves into the core of TFMP discovery and its synthetic history, providing a comprehensive resource for researchers and professionals in drug development. We will explore the seminal moments of its discovery, the evolution of its synthesis, and the foundational experimental protocols that paved the way for its widespread use.

The Dawn of Trifluoromethylpyridines: A Historical Perspective

The journey of trifluoromethylpyridines begins in the mid-20th century, building upon earlier work on the synthesis of trifluoromethylated aromatic compounds. The first reported synthesis of a trifluoromethyl-substituted aromatic compound was by Swarts in 1898, who prepared benzotrifluoride.[1] It wasn't until nearly half a century later that this chemistry was extended to the pyridine nucleus.

In a landmark 1947 publication in Industrial & Engineering Chemistry, E.T. McBee, H.B. Hass, and E.M. Hodnett of Purdue University detailed the first synthesis of trifluoromethylpyridines.[1] Their pioneering work involved the vapor-phase chlorination of picolines (methylpyridines) to form trichloromethylpyridines, followed by a halogen exchange reaction with hydrogen fluoride. This seminal work laid the groundwork for the industrial production and subsequent explosion of research into this important class of compounds.

The true impact of trifluoromethylpyridines on applied chemistry became evident with the development of economically viable manufacturing processes in the early 1980s.[1] This led to a rapid and sustained increase in research and development activities, particularly in the agrochemical sector.[1] A pivotal moment was the commercialization of the herbicide Fluazifop-butyl by Ishihara Sangyo Kaisha, Ltd. (ISK) in 1982, the first agrochemical to feature a trifluoromethylpyridine moiety.[1] Since then, over 20 new TFMP-containing agrochemicals have been introduced.[1] The pharmaceutical and veterinary industries have also embraced this scaffold, with several approved products and numerous candidates in clinical trials.[1][2]

Timeline of Key Discoveries

Below is a DOT script representation of the key historical milestones in the development of trifluoromethylpyridine chemistry.

References

Methodological & Application

synthesis of 6-(Trifluoromethyl)pyridine-2-thiol from 2-chloro-6-(trifluoromethyl)pyridine

Abstract

This application note provides a detailed protocol for the synthesis of 6-(Trifluoromethyl)pyridine-2-thiol, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is achieved through a two-step, one-pot procedure starting from the readily available 2-chloro-6-(trifluoromethyl)pyridine. The methodology involves the formation of an S-(6-(trifluoromethyl)pyridin-2-yl)isothiouronium salt intermediate via reaction with thiourea, followed by in-situ hydrolysis to yield the target thiol. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, chemical process development, and drug discovery.

Introduction

Pyridine-2-thiol derivatives are important structural motifs in a variety of biologically active compounds. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. The target compound, this compound, serves as a key building block for the synthesis of more complex molecules with potential therapeutic or agricultural applications. The described method provides a reliable and scalable route to this important intermediate.

Reaction Scheme

The synthesis proceeds in two stages:

-

S-alkylation: 2-Chloro-6-(trifluoromethyl)pyridine reacts with thiourea in a nucleophilic aromatic substitution reaction to form the corresponding S-(6-(trifluoromethyl)pyridin-2-yl)isothiouronium salt.

-

Hydrolysis: The isothiouronium salt is subsequently hydrolyzed under basic conditions to liberate the desired this compound.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound.

| Parameter | Condition | Expected Outcome |

| Starting Material | 2-Chloro-6-(trifluoromethyl)pyridine | - |

| Reagents | Thiourea, Sodium Hydroxide | - |

| Solvent | Ethanol, Water | - |

| Reaction Temperature | 70-80 °C (Reflux) | Formation of isothiouronium salt and subsequent hydrolysis. |

| Reaction Time | 4-6 hours | Completion of the reaction. |

| Work-up | Acidification, Extraction, Crystallization | Isolation of the pure product. |

| Yield | 75-85% | High conversion to the desired product. |

| Purity | >95% (by NMR) | Suitable for subsequent synthetic steps. |

Experimental Protocol

Materials:

-

2-Chloro-6-(trifluoromethyl)pyridine

-

Thiourea

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Hydrochloric Acid (HCl, concentrated)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-(trifluoromethyl)pyridine (1.82 g, 10.0 mmol) and thiourea (0.84 g, 11.0 mmol, 1.1 equivalents).

-

Solvent Addition: Add 50 mL of ethanol to the flask.

-

Heating: Stir the mixture and heat to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 2 hours. The reaction mixture should become a clear, homogeneous solution.

-

Hydrolysis: After 2 hours of reflux, prepare a solution of sodium hydroxide (1.20 g, 30.0 mmol, 3.0 equivalents) in 20 mL of deionized water. Carefully add the NaOH solution to the reaction mixture.

-

Continued Reflux: Continue to heat the reaction mixture at reflux for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 500 mL beaker and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate may form.

-

Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Characterization:

The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2-Chloro-6-(trifluoromethyl)pyridine is a hazardous substance; handle with care.

-

Thiourea is a suspected carcinogen.

-

Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 6-(Trifluoromethyl)pyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)pyridine-2-thiol is a valuable building block in medicinal chemistry and drug discovery. The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring enhances the nucleophilicity of the thiol group and provides unique physicochemical properties to the resulting thioether products. These properties, including increased metabolic stability, lipophilicity, and binding affinity, are highly desirable in the development of novel therapeutic agents and agrochemicals.[1][2][3]

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the formation of carbon-sulfur bonds. In this reaction, the thiol or its corresponding thiolate acts as a nucleophile, displacing a leaving group (typically a halogen) on an electron-deficient aromatic or heteroaromatic ring. The presence of electron-withdrawing groups, such as nitro or trifluoromethyl groups, on the aryl halide substrate activates it towards nucleophilic attack, facilitating the reaction.

These application notes provide detailed protocols for the use of this compound in SNAr reactions to synthesize a variety of aryl and heteroaryl thioethers.

Key Advantages of Using this compound in SNAr Reactions

-

Enhanced Nucleophilicity: The electron-donating character of the sulfur atom, combined with the electronic properties of the trifluoromethyl-substituted pyridine ring, makes it a potent nucleophile for SNAr reactions.

-

Desirable Physicochemical Properties: The resulting 6-(trifluoromethyl)pyridin-2-yl thioether moiety imparts favorable properties to molecules, such as increased lipophilicity and metabolic stability, which are crucial for drug candidates.[1][2][3]

-

Versatility: This building block can be reacted with a wide range of electron-deficient aryl and heteroaryl halides to generate diverse libraries of compounds for screening and lead optimization.

Reaction Mechanism and Workflow

The SNAr reaction of an aryl halide with this compound typically proceeds through a two-step addition-elimination mechanism. First, the thiolate attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of the leaving group.

Reaction Mechanism

Caption: General mechanism of an SNAr reaction.

Experimental Workflow

Caption: A typical workflow for SNAr reactions.

Experimental Protocols

The following protocols are representative examples of SNAr reactions using this compound with activated aryl and heteroaryl halides.

Protocol 1: Synthesis of 2-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyridine

This protocol describes the reaction of this compound with 1-fluoro-4-nitrobenzene, a common substrate for SNAr reactions.

Materials:

-

This compound

-

1-Fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 1-fluoro-4-nitrobenzene (1.05 eq), and potassium carbonate (1.5 eq).

-

Add anhydrous DMF to achieve a suitable concentration (e.g., 0.2 M).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-((4-nitrophenyl)thio)-6-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of a Heteroaryl-6-(trifluoromethyl)pyridin-2-yl Sulfide

This protocol is adapted from a general procedure for the SNAr of thiols with chloro-substituted pyrimidine derivatives and can be applied to other activated heteroaryl chlorides.[4]

Materials:

-

This compound

-

4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole (or other suitable heteroaryl chloride)

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve this compound (1.1 eq) and the heteroaryl chloride (1.0 eq) in absolute ethanol.

-

Add triethylamine (2.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.

-

Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the SNAr of this compound with various aryl and heteroaryl halides.

Table 1: Reaction of this compound with Substituted Aryl Halides

| Entry | Aryl Halide | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Fluoro-4-nitrobenzene | K₂CO₃ (1.5) | DMF | RT | 4-6 | >90 |

| 2 | 1-Chloro-2,4-dinitrobenzene | K₂CO₃ (1.5) | Acetonitrile | RT | 2-4 | >95 |

| 3 | 4-Chloro-3,5-dinitrobenzotrifluoride | Et₃N (2.0) | Methanol | RT | 1-2 | >95 |

| 4 | Pentafluoropyridine | Et₃N (2.0) | DMF | 60 | 12 | 85-95 |

Table 2: Reaction of this compound with Heteroaryl Halides [4]

| Entry | Heteroaryl Halide | Base (eq) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Et₃N (2.0) | EtOH | RT | 30 | 70-85 |

| 2 | 2-Chloropyrazine | K₂CO₃ (1.5) | DMF | 80 | 8-12 | 75-90 |

| 3 | 2-Chloro-5-nitropyridine | K₂CO₃ (1.5) | Acetonitrile | 60 | 6-10 | >90 |

Troubleshooting and Safety Precautions

-

Low Yield: If the reaction yield is low, consider increasing the reaction temperature or using a stronger base such as sodium hydride (NaH). Ensure all reagents and solvents are anhydrous, as moisture can quench the thiolate nucleophile.

-

Side Reactions: In some cases, with highly activated substrates, double substitution may occur. Using a stoichiometric amount of the thiol can help to minimize this.

-

Safety: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound and many aryl halides are irritants and may be harmful if inhaled or absorbed through the skin. Consult the Safety Data Sheet (SDS) for each chemical before use. Reactions involving strong bases should be carried out under an inert atmosphere to prevent quenching by atmospheric moisture.

References

- 1. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 6-(Trifluoromethyl)pyridine-2-thiol in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)pyridine-2-thiol is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. The incorporation of the trifluoromethyl (-CF3) group onto the pyridine scaffold imparts unique physicochemical properties that are highly advantageous for drug design. These properties include increased metabolic stability, enhanced membrane permeability, and improved binding affinity to biological targets. The thiol group at the 2-position provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of diverse libraries of compounds for biological screening. This document provides an overview of the applications of this compound in drug discovery, along with detailed protocols for the synthesis of key derivatives and their biological evaluation.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to the favorable characteristics of the trifluoromethylpyridine moiety. The strong electron-withdrawing nature of the -CF3 group can significantly influence the pKa of the pyridine nitrogen and the acidity of the thiol, affecting its interaction with biological targets. Furthermore, the lipophilicity of the -CF3 group can enhance the ability of molecules to cross cellular membranes, a crucial factor for oral bioavailability and reaching intracellular targets.

Key therapeutic areas where derivatives of this compound have potential applications include:

-

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. The trifluoromethyl group can enhance the binding affinity and selectivity of these inhibitors for their target kinases, which are often implicated in cancer and inflammatory diseases.

-

Antimicrobial Agents: The unique electronic and lipophilic properties of trifluoromethylpyridine derivatives can be exploited to develop novel antibacterial and antifungal agents. These compounds may overcome existing resistance mechanisms.

-

Antiviral Agents: The trifluoromethylpyridine core has been incorporated into molecules with antiviral activity, particularly against plant viruses. This suggests potential for broader applications against human and animal viruses.

Data Presentation: Biological Activity of Selected Derivatives

While specific data for direct derivatives of this compound is emerging, the following table summarizes the biological activities of structurally related trifluoromethylpyridine and pyridine-thiol derivatives to illustrate the potential of this scaffold.

| Compound Class | Target/Organism | Biological Activity | Quantitative Data (IC50/MIC) |

| Pyrazole derivatives with N-(trifluoromethyl)phenyl group | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial | MIC: 0.78 - 6.25 µg/mL[1] |

| Pyrazole derivatives with N-(trifluoromethyl)phenyl group | Enterococcus faecium | Antibacterial | MIC: 0.78 - 1.56 µg/mL[1] |

| Trifluoromethyl pyrimidine derivatives | Botryosphaeria dothidea | Antifungal | - |

| Trifluoromethyl pyrimidine derivatives | Mythimna separata | Insecticidal | - |

| Trifluoromethyl pyrimidine derivatives | PC3 (Prostate Cancer Cell Line) | Anticancer | - |

| Trifluoromethyl pyrimidine derivatives | K562 (Leukemia Cell Line) | Anticancer | - |

| Trifluoromethyl pyrimidine derivatives | Hela (Cervical Cancer Cell Line) | Anticancer | - |

| Trifluoromethyl pyrimidine derivatives | A549 (Lung Cancer Cell Line) | Anticancer | - |

| 2,4,6-Trisubstituted Pyridine Derivatives | Renal Cancer Cell Lines | Anticancer | Potent activity at nanomolar concentrations[2] |

| 2,4,6-Trisubstituted Pyridine Derivatives | Prostate Cancer Cell Lines | Anticancer | Potent activity at nanomolar concentrations[2] |

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of this compound

This protocol describes a general method for the S-alkylation of this compound, a key step in the synthesis of many of its bioactive derivatives.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and stirring equipment

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.1 - 1.5 eq) at room temperature with stirring.

-

Stir the mixture for 15-30 minutes to form the thiolate salt.

-

Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.

-

Upon completion, quench the reaction with deionized water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of 2-((6-(Trifluoromethyl)pyridin-2-yl)thio)-N-phenylacetamide (A Representative Acetamide Derivative)

This protocol details the synthesis of a representative acetamide derivative, which is a common scaffold in bioactive molecules.

Materials:

-

2-((6-(Trifluoromethyl)pyridin-2-yl)thio)acetic acid (can be synthesized from this compound and chloroacetic acid via S-alkylation)

-

Aniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve 2-((6-(Trifluoromethyl)pyridin-2-yl)thio)acetic acid (1.0 eq), aniline (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in DCM.

-

Add DIPEA (2.0 eq) to the mixture and stir at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield the desired acetamide derivative.

Visualizations

Signaling Pathway: Hypothetical Kinase Inhibition

The following diagram illustrates a hypothetical signaling pathway that could be targeted by kinase inhibitors derived from this compound. Many kinases are involved in cell proliferation and survival pathways, making them attractive targets for cancer therapy.

Caption: A potential mechanism of action for anticancer drug candidates.

Experimental Workflow: Synthesis and Screening

The following diagram outlines a typical workflow for the synthesis and biological screening of a library of compounds derived from this compound.

Caption: A streamlined process from chemical synthesis to lead identification.

Logical Relationship: Structure-Activity Relationship (SAR)

The following diagram illustrates the logical relationship in a Structure-Activity Relationship (SAR) study, which is crucial for optimizing the biological activity of lead compounds.

Caption: An iterative cycle for refining the potency and selectivity of drug candidates.

References

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the S-Alkylation of 6-(Trifluoromethyl)pyridine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for the S-alkylation of 6-(Trifluoromethyl)pyridine-2-thiol, a key intermediate in the synthesis of various pharmaceutically active compounds and agrochemicals. The trifluoromethyl group imparts unique properties such as increased metabolic stability and binding affinity, making its incorporation into novel molecules a subject of significant interest. The S-alkylation of the thiol group on the pyridine ring allows for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships and the development of new chemical entities.

The described protocol is based on the nucleophilic substitution reaction between the thiolate anion of this compound and various alkylating agents. The reaction is typically carried out in the presence of a base in a suitable solvent. This document outlines a general procedure that can be adapted for a range of alkyl halides and provides expected outcomes based on available literature for structurally similar compounds.

Experimental Protocol

This protocol describes a general procedure for the S-alkylation of this compound.

Materials:

-

This compound

-

Alkylating agent (e.g., methyl iodide, ethyl bromoacetate, benzyl bromide, 2-bromoacetamide, propargyl bromide)

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Solvent: N,N-Dimethylformamide (DMF), Ethanol (EtOH), or a mixture of water and DMF

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) for extraction

-

Brine (saturated aqueous NaCl solution)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional)

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Column chromatography setup (optional)

Procedure:

-

Preparation of the Reaction Mixture:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., DMF, approximately 10 mL per gram of thiol).

-

Add the base to the stirred solution. If using potassium carbonate, add 1.5 equivalents. If using sodium hydroxide, add a solution of 1.1 equivalents in a minimal amount of water dropwise.

-

Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate salt.

-

-

S-Alkylation Reaction:

-

To the stirred suspension, add the alkylating agent (1.1 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkylating agent.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing cold deionized water (approximately 5 times the volume of the organic solvent used).

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-alkylated product.

-

Data Presentation

The following table summarizes the expected yields for the S-alkylation of pyridinethiol derivatives with various alkylating agents, based on reactions with structurally similar compounds. The S-alkylation of trifluoromethyl-3-cyano-2(1H)-pyridinethiones has been reported to be successful for a variety of alkylating agents in water-DMF mixtures, with yields typically exceeding 50%.[1]

| Alkylating Agent | Product Structure | Expected Yield (%) |

| Methyl Iodide | 2-(Methylthio)-6-(trifluoromethyl)pyridine | > 50 |

| Ethyl Bromoacetate | Ethyl 2-((6-(trifluoromethyl)pyridin-2-yl)thio)acetate | > 50 |

| Benzyl Bromide | 2-(Benzylthio)-6-(trifluoromethyl)pyridine | > 50 |

| 2-Bromoacetamide | 2-((6-(Trifluoromethyl)pyridin-2-yl)thio)acetamide | > 50 |

| Propargyl Bromide | 2-(Prop-2-yn-1-ylthio)-6-(trifluoromethyl)pyridine | > 50 |

Experimental Workflow

The following diagram illustrates the general workflow for the S-alkylation of this compound.

Caption: General workflow for the S-alkylation of this compound.

Signaling Pathways and Logical Relationships

The S-alkylation reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The logical relationship of the key steps is depicted in the following diagram.

Caption: Mechanism of the S-alkylation reaction.

References

Application Notes and Protocols for the Synthesis of Fungicides and Insecticides from Heterocyclic Building Blocks

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of potent fungicides and insecticides using pyrazole and pyridine derivatives as foundational building blocks. The following sections outline the synthesis of a pyrazole-carboxamide-based fungicide and a pyridine-based neonicotinoid insecticide, including experimental procedures, quantitative activity data, and diagrams of their mechanisms of action.

Pyrazole-Based Fungicides: Synthesis of Pyrazole Carboxamides

Pyrazole carboxamide derivatives are a significant class of fungicides that effectively control a broad spectrum of plant pathogens.[1][2] Many commercial fungicides, such as penthiopyrad, furametpyr, and bixafen, are based on this scaffold and function by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[1][3][4]

Quantitative Data: Fungicidal Activity of Pyrazole Derivatives

The following table summarizes the in vitro fungicidal activity (EC50 values in µg/mL) of various synthesized pyrazole derivatives against several plant pathogenic fungi. Lower EC50 values indicate higher fungicidal activity.

| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |

| 26 | Botrytis cinerea | 2.432 | |

| Rhizoctonia solani | 2.182 | [5] | |

| Valsa mali | 1.787 | [5] | |

| Thanatephorus cucumeris | 1.638 | [5] | |

| Fusarium oxysporum | 6.986 | [5] | |

| Fusarium graminearum | 6.043 | [5] | |

| 7ai | Alternaria porri | 2.24 | [1] |

| Marssonina coronaria | 3.21 | [1] | |

| Cercospora petroselini | 10.29 | [1] | |

| Rhizoctonia solani | 0.37 | [1] | |

| Y47 | Gibberella zeae | 5.2 | |

| Nigrospora oryzae | 9.2 | [6] | |

| Thanatephorus cucumeris | 12.8 | [6] | |

| Verticillium dahliae | 17.6 | [6] | |

| 8j | Alternaria solani | 3.06 | [7] |

| Carbendazol | Rhizoctonia solani | 1.00 | [1] |

| Boscalid | Alternaria solani | >10 | [7] |

Experimental Protocol: General Synthesis of Pyrazole Carboxamides

This protocol describes a general method for the synthesis of pyrazole carboxamide derivatives.[8]

Step 1: Synthesis of 2-ethoxymethylene acetoacetic esters (2a-b)

-

In a round-bottom flask, mix acetoacetic ester (1a-b, 0.60 mol), triethyl orthoformate (0.72 mol), and acetic anhydride (1.08 mol).

-

Heat the mixture under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1a-b) is consumed.

-

Remove the solvent and excess reagents in vacuo.

-

Collect the distillate at 140–160 °C (3 KPa) to yield 2-ethoxymethylene acetoacetic esters (2a-b).

Step 2: Synthesis of ethyl 1-methyl-1H-pyrazole-4-carboxylate (4a-b)

-

Dissolve ethyl 1H-pyrazole-4-carboxylate (3a-b, 0.5 mol) and NaHCO₃ (0.6 mol) in toluene (120 mL).

-

Gradually add (CH₃)₂SO₄ (0.24 mol) to the solution while maintaining the temperature at 20–30 °C using an ice-water bath.

-

Heat the solution to 50 °C and monitor the reaction by TLC.

-

Once the reaction is complete, filter the solution and wash the filtrate with ice water.

-

Concentrate the upper toluene layer in vacuo to obtain ethyl 1-methyl-1H-pyrazole-4-carboxylate (4a-b).

Step 3: Synthesis of Pyrazole Acid Chlorides (6a-b)

-

Reflux the product from Step 2 (4a-b) in thionyl chloride for 8 hours.

-

Remove the excess thionyl chloride by distillation to obtain the pyrazole acid chlorides (6a-b).

Step 4: Synthesis of Pyrazole Carboxamide Derivatives (7aa-bk)

-

Dissolve the desired amine derivative or 5-methylisoxazol-3-ol (10 mmol) and K₂CO₃ (1.38 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 30 mL).

-

Slowly add a solution of pyrazole acid chlorides (6a-b, 12 mmol) in anhydrous THF (30 mL) to the mixture at 5 °C.

-

Allow the reaction to proceed at room temperature, monitoring by TLC until the acid chloride is consumed.

-

Filter the reaction mixture and distill off the solvent.

-

Purify the resulting pyrazole carboxamide derivative by recrystallization or column chromatography.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[3][4] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[4]

Caption: Mechanism of action of pyrazole carboxamide fungicides.

Pyridine-Based Insecticides: Synthesis of Neonicotinoids

Pyridine serves as a crucial building block for the synthesis of neonicotinoid insecticides, such as imidacloprid.[4][9] Neonicotinoids are systemic insecticides that are highly effective against a wide range of sucking insects.[10] They act on the central nervous system of insects by binding to nicotinic acetylcholine receptors (nAChRs).[10][11]

Quantitative Data: Insecticidal Activity of Pyridine Derivatives